molecular formula C15H12O B080262 (E)-2,3-diphenylprop-2-enal CAS No. 13702-35-7

(E)-2,3-diphenylprop-2-enal

Cat. No. B080262
CAS RN: 13702-35-7
M. Wt: 208.25 g/mol
InChI Key: MWAFWBDWAWZJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (E)-2,3-diphenylprop-2-enal and its derivatives involves various chemical reactions showcasing the compound's reactivity and utility in organic synthesis. For example, the reaction between 2,3-diphenyl-2H-azirine and phenyldiazomethane has been shown to produce 1-azido-1,2,3-triphenylprop-1-ene with the E-configuration in good yield, demonstrating a method to synthesize derivatives of (E)-2,3-diphenylprop-2-enal (Bowie, Nussey, & Ward, 1973). Additionally, ultrasound-assisted synthesis has been employed to produce (E)-1,2,3-triphenylprop-2-en-1-ones with high yields, indicating an efficient and scalable method for the synthesis of closely related compounds (Mala et al., 2020).

Molecular Structure Analysis

The molecular structure of (E)-2,3-diphenylprop-2-enal derivatives has been elucidated through various analytical techniques, revealing details about its configuration and conformation. For instance, the crystal structure of N-[(E)-3,3-diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone has been characterized, showing the molecule's slightly non-planar structure with substituents adopting an E configuration (Analytical Sciences: X-ray Structure Analysis Online, 2008).

Chemical Reactions and Properties

(E)-2,3-diphenylprop-2-enal undergoes various chemical reactions, illustrating its reactivity and potential for functionalization. For example, it participates in Michael addition reactions, demonstrating its utility as a substrate for enantioselective catalysis, yielding products with high enantioselectivities (Chi & Gellman, 2005).

Scientific Research Applications

Interaction with Natural Organic Matter

Studies on the interaction between engineered nanoparticles (ENPs) and natural organic matter (NOM) highlight the complex dynamics that can influence the stability, transport, and toxicity of nanoparticles in environmental contexts. NOM, such as humic substances found in water, sediment, and soil, interacts with ENPs, affecting their behavior and potential environmental impacts. Understanding these interactions can provide insights into the fate and behavior of specific compounds like “(E)-2,3-diphenylprop-2-enal” when released into the environment or used in applications requiring stability and biocompatibility in natural settings (Grillo, Rosa, & Fraceto, 2015).

Applications in Environmental Remediation

The use of ENPs in environmental remediation, particularly in the removal of pollutants from effluents, is an area of growing interest. Studies suggest that ENPs, due to their high surface area and reactivity, can effectively adsorb or degrade harmful substances, offering potential applications for compounds like “(E)-2,3-diphenylprop-2-enal” in water treatment and pollution control. For example, the interaction of ENPs with NOM and pollutants can influence the efficiency of remediation processes, suggesting a research avenue for assessing the effectiveness of specific chemical compounds in environmental applications (Jegannathan & Nielsen, 2013).

Safety And Hazards

This would include information about the compound’s toxicity, flammability, and environmental impact. It might also include precautions that need to be taken when handling the compound.


Future Directions

This would involve a discussion of areas where further research on the compound might be beneficial. This could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods of synthesizing it.


For a specific compound like “(E)-2,3-diphenylprop-2-enal”, you would need to look up this information in scientific literature or databases. Please note that not all compounds will have information available in all of these categories. If you have access to scientific databases or journals, those would be good places to start your search. You could also try using online resources like Google Scholar or PubChem. If you’re a student, your school’s library might also have resources that can help. Remember to evaluate the reliability of your sources and to cite them properly in your work.


properties

IUPAC Name

(E)-2,3-diphenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-12H/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVONCAJVKBEGI-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=O)\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2,3-diphenylprop-2-enal

CAS RN

13702-35-7, 1755-47-1
Record name Benzeneacetaldehyde, alpha-(phenylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013702357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003106633
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.